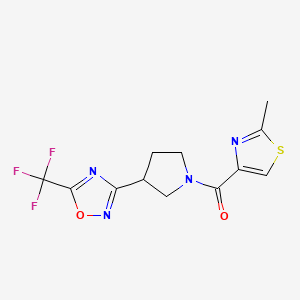

(2-Methylthiazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2S/c1-6-16-8(5-22-6)10(20)19-3-2-7(4-19)9-17-11(21-18-9)12(13,14)15/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALABLSDWGIKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Methylthiazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₂F₃N₅OS

- Molecular Weight : 337.34 g/mol

This structure features a thiazole moiety and a pyrrolidine ring, which are known for their biological significance.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 5e | Bacillus cereus | 0.12 | 0.23 |

| 5x | Salmonella Typhimurium | 0.06 | 0.12 |

| 5m | Staphylococcus aureus | 0.06 | 0.12 |

These findings suggest that the introduction of specific substituents on the thiazole ring can enhance antibacterial activity, making it a suitable candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 13 | U251 (Glioblastoma) | <30 |

| 13 | WM793 (Melanoma) | <30 |

Studies suggest that compounds with thiazole moieties can interact with cellular targets, leading to apoptosis in cancer cells. The presence of electron-withdrawing groups like trifluoromethyl enhances this interaction, thus increasing cytotoxicity .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as protein synthesis and DNA replication. For example, molecular dynamics simulations have shown that these compounds can bind effectively to target proteins via hydrophobic interactions and hydrogen bonding, which is crucial for their bioactivity .

Case Studies

- Study on Antibacterial Efficacy : A recent study demonstrated that a related thiazole derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ampicillin .

- Cytotoxicity Assessment : In vitro studies revealed that thiazole-integrated compounds showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Q & A

Basic: What are the key synthetic steps and reagents for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions:

Core heterocycle formation : The pyrrolidine-oxadiazole moiety is constructed via cyclization reactions, often using trifluoromethyl-containing precursors. Catalysts like phosphorus oxychloride or hydrazine hydrate may facilitate ring closure .

Thiazole integration : The 2-methylthiazole group is introduced via coupling reactions (e.g., nucleophilic substitution or amide bond formation). Reagents such as phenyl isothiocyanate or thioamide derivatives are common .

Final assembly : The methanone bridge is formed using coupling agents (e.g., DCC or EDC) under inert conditions. Solvents like DMF or ethanol are critical for solubility and yield optimization .

Key analytical validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 160-165 ppm) and thiazole (δ 120-125 ppm) signals .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the trifluoromethyl group (m/z 69) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and C-F (1100-1200 cm) stretches .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms Z/E configurations .

Basic: How do functional groups influence reactivity and bioactivity?

Answer:

- Trifluoromethyl-oxadiazole : Enhances metabolic stability and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets .

- Thiazole moiety : Participates in π-π stacking and hydrogen bonding, critical for antimicrobial or anticancer activity .

- Pyrrolidine scaffold : Provides conformational rigidity, affecting bioavailability and target selectivity .

Methodological note : Compare analogs via SAR studies by systematically modifying substituents .

Advanced: How can synthesis yield and purity be optimized?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates; ethanol minimizes side reactions during recrystallization .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) for oxadiazole cyclization efficiency .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 15-20% .

- By-product mitigation : Use scavenger resins or gradient HPLC to remove unreacted starting materials .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, IC protocols). Discrepancies in antifungal activity may arise from variations in 14α-demethylase assay pH .

- Structural analogs : Compare with derivatives lacking the trifluoromethyl group to isolate its contribution to activity .

- Computational validation : Perform molecular docking (e.g., using PDB: 3LD6) to predict binding affinities and validate experimental IC values .

Advanced: What strategies assess compound stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24h intervals. The oxadiazole ring is prone to hydrolysis under acidic conditions .

- Thermal stability : Use DSC/TGA to determine decomposition temperatures (>200°C suggests suitability for long-term storage) .

- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux-hours) .

Advanced: How to predict biological targets using computational models?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for antifungal targets) .

- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize kinase or protease targets .

- MD simulations : Assess binding stability over 100ns trajectories; RMSD <2Å indicates robust target engagement .

Advanced: What mechanistic insights explain key reaction steps?

Answer:

- Oxadiazole formation : Proposed to proceed via nucleophilic attack of hydroxylamine on nitrile intermediates, followed by dehydration. Isotopic labeling (N) can trace nitrogen migration .

- Thiazole-pyrrolidine coupling : Likely involves SN2 displacement; kinetic studies (variable temperature H NMR) confirm second-order dependence on amine concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.